molecular formula C18H22N4O3 B6504645 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1396808-31-3

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6504645
CAS No.: 1396808-31-3
M. Wt: 342.4 g/mol
InChI Key: AAJSMOKCHPTINN-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.16919058 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as F6246-1784 or VU0540786-1, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to target sterol demethylase inhibitors (DMIs) . DMIs are enzymes that play a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi and other organisms .

Mode of Action

The compound interacts with its target, the sterol demethylase, by binding to it and inhibiting its function . This inhibition disrupts the normal biosynthesis of sterols, leading to alterations in the composition and function of the cell membrane . The exact nature of these changes depends on the specific organism and cell type, but they can include increased permeability and decreased fluidity, both of which can impair normal cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting sterol demethylase, the compound prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . This disruption can lead to the accumulation of toxic intermediates and the depletion of essential sterols, resulting in cell death .

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth . By disrupting sterol biosynthesis, the compound impairs the integrity and function of the fungal cell membrane, leading to cell death . This makes the compound potentially useful as an antifungal agent .

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-16(19-11-15-7-4-10-25-15)12-21-18(24)22(14-5-2-1-3-6-14)17(20-21)13-8-9-13/h1-3,5-6,13,15H,4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJSMOKCHPTINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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